molecular formula C10H23ClN2O2S B11849618 (1-(Butylsulfonyl)piperidin-3-yl)methanamine hydrochloride

(1-(Butylsulfonyl)piperidin-3-yl)methanamine hydrochloride

Cat. No.: B11849618
M. Wt: 270.82 g/mol
InChI Key: RBVMMDHCLRNJAH-UHFFFAOYSA-N
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Description

(1-(Butylsulfonyl)piperidin-3-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C10H23ClN2O2S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Butylsulfonyl)piperidin-3-yl)methanamine hydrochloride typically involves the reaction of piperidine derivatives with butylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, (1-(Butylsulfonyl)piperidin-3-yl)methanamine hydrochloride is used to study the effects of piperidine derivatives on biological systems. It is also used in the development of enzyme inhibitors and receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and infectious diseases. Its piperidine core is a common motif in many therapeutic agents.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of (1-(Butylsulfonyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • (1-(Methylsulfonyl)piperidin-3-yl)methanamine hydrochloride
  • (1-(Ethylsulfonyl)piperidin-3-yl)methanamine hydrochloride
  • (1-(Propylsulfonyl)piperidin-3-yl)methanamine hydrochloride

Uniqueness: (1-(Butylsulfonyl)piperidin-3-yl)methanamine hydrochloride is unique due to its butylsulfonyl group, which imparts specific chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its methyl, ethyl, and propyl analogs.

Properties

Molecular Formula

C10H23ClN2O2S

Molecular Weight

270.82 g/mol

IUPAC Name

(1-butylsulfonylpiperidin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H22N2O2S.ClH/c1-2-3-7-15(13,14)12-6-4-5-10(8-11)9-12;/h10H,2-9,11H2,1H3;1H

InChI Key

RBVMMDHCLRNJAH-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)CN.Cl

Origin of Product

United States

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